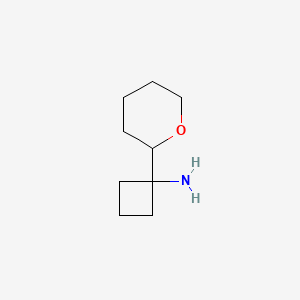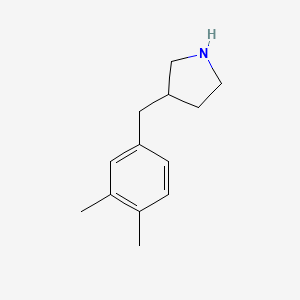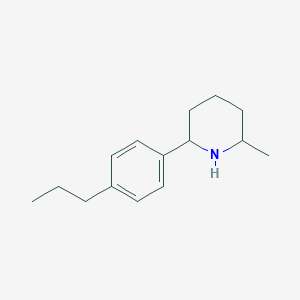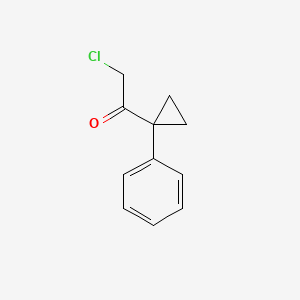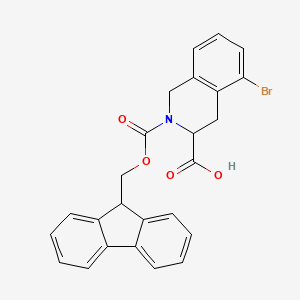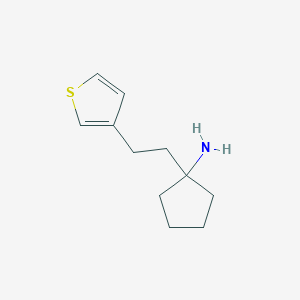
1-(2-(Thiophen-3-yl)ethyl)cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Thiophen-3-yl)ethyl)cyclopentan-1-amine is an organic compound with the molecular formula C11H17NS It features a cyclopentane ring attached to an amine group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Thiophen-3-yl)ethyl)cyclopentan-1-amine typically involves the following steps:
Formation of Thiophene Derivative: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment of Cyclopentane Ring: The cyclopentane ring is introduced through a series of reactions, including the formation of intermediates like cyclopentanone, followed by reductive amination to introduce the amine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Thiophen-3-yl)ethyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-(Thiophen-3-yl)ethyl)cyclopentan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-(Thiophen-3-yl)ethyl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-ethylamine: A similar compound with a thiophene ring and an ethylamine group.
Cyclopentylamine: A compound with a cyclopentane ring and an amine group.
Uniqueness
1-(2-(Thiophen-3-yl)ethyl)cyclopentan-1-amine is unique due to the combination of the thiophene ring and the cyclopentane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17NS |
|---|---|
Molecular Weight |
195.33 g/mol |
IUPAC Name |
1-(2-thiophen-3-ylethyl)cyclopentan-1-amine |
InChI |
InChI=1S/C11H17NS/c12-11(5-1-2-6-11)7-3-10-4-8-13-9-10/h4,8-9H,1-3,5-7,12H2 |
InChI Key |
YEMISAUOXKOHQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CCC2=CSC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


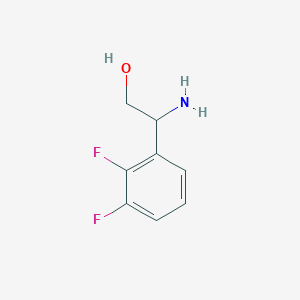
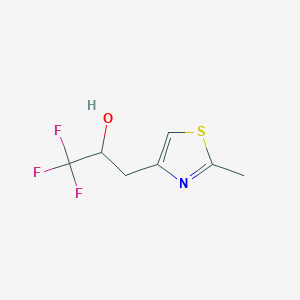

![2-[4-({[2-(3-Methylphenoxy)ethyl]carbamoyl}methoxy)phenyl]aceticacid](/img/structure/B15310597.png)

cyclobutyl]methyl})amine hydrochloride](/img/structure/B15310619.png)
![(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B15310623.png)
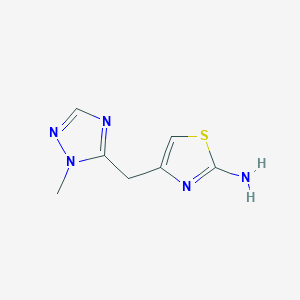
![8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B15310639.png)
